N,1-dimethylpyrrolidin-3-amine dihydrochloride, also known as (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂ and a molecular weight of approximately 187.11 g/mol. The compound features a pyrrolidine ring substituted with two methyl groups and an amino group at the 3-position, which contributes to its unique properties. It is often utilized in various chemical and pharmaceutical applications due to its structural characteristics and reactivity .
These reactions make N,1-dimethylpyrrolidin-3-amine dihydrochloride a versatile intermediate in organic synthesis .
Research indicates that N,1-dimethylpyrrolidin-3-amine dihydrochloride possesses various biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways. Its structural similarity to other psychoactive compounds suggests possible applications in treating neurological disorders. Additionally, it may exhibit anti-inflammatory properties and has been investigated for its role in modulating cellular signaling pathways .
The synthesis of N,1-dimethylpyrrolidin-3-amine dihydrochloride typically involves:
These methods highlight the compound's accessibility for research and industrial purposes .
N,1-dimethylpyrrolidin-3-amine dihydrochloride finds applications in various fields:
Studies on N,1-dimethylpyrrolidin-3-amine dihydrochloride have focused on its interactions with various biological targets. These include:
Such studies are crucial for understanding the compound's pharmacological profile and potential therapeutic uses .
N,1-dimethylpyrrolidin-3-amine dihydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Similarity Level |
|---|---|---|
| (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | Benzyl substitution at the nitrogen atom | 0.97 |
| (S)-1-Benzylpyrrolidin-3-amine dihydrochloride | Contains a benzyl group and is a hydrochloride salt | 0.95 |
| (R)-1-Benzyl-5-methyl-1,4-diazepane | Contains a diazepane ring instead of pyrrolidine | 0.95 |
| (S)-3-(Dimethylamino)pyrrolidine | Contains only one methyl group on nitrogen | 0.87 |
N,1-dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which influences its biological activity and reactivity compared to these similar compounds .
This comprehensive overview underscores the significance of N,1-dimethylpyrrolidin-3-amine dihydrochloride in both chemical synthesis and potential therapeutic applications.